molecular formula C15H29NO B12639185 N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine CAS No. 920280-53-1

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine

Cat. No.: B12639185
CAS No.: 920280-53-1
M. Wt: 239.40 g/mol
InChI Key: CGUMKVDTMIIIGV-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine is a chemical compound with the molecular formula C15H29NO It is known for its unique structure, which includes a cyclohexyl ring substituted with a methoxymethyl group and a cycloheptanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which is then functionalized with a methoxymethyl group.

    Amination Reaction: The functionalized cyclohexyl intermediate undergoes an amination reaction with cycloheptanamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction rate and purity of the product.

    Purification Techniques: Implementing advanced purification techniques such as distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxymethyl)cyclohexyl]cyclohexanamine
  • N-[4-(methoxymethyl)cyclohexyl]cyclopentanamine
  • N-[4-(methoxymethyl)cyclohexyl]cyclooctanamine

Uniqueness

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920280-53-1

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine

InChI

InChI=1S/C15H29NO/c1-17-12-13-8-10-15(11-9-13)16-14-6-4-2-3-5-7-14/h13-16H,2-12H2,1H3

InChI Key

CGUMKVDTMIIIGV-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(CC1)NC2CCCCCC2

Origin of Product

United States

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